3-Bromo-1-tosyl-1H-indole-6-carbonitrile

Catalog No.
S14198236
CAS No.
M.F
C16H11BrN2O2S
M. Wt
375.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-tosyl-1H-indole-6-carbonitrile

Product Name

3-Bromo-1-tosyl-1H-indole-6-carbonitrile

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonylindole-6-carbonitrile

Molecular Formula

C16H11BrN2O2S

Molecular Weight

375.2 g/mol

InChI

InChI=1S/C16H11BrN2O2S/c1-11-2-5-13(6-3-11)22(20,21)19-10-15(17)14-7-4-12(9-18)8-16(14)19/h2-8,10H,1H3

InChI Key

MIMXMOVILFXOOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)C#N)Br

3-Bromo-1-tosyl-1H-indole-6-carbonitrile is a highly functionalized, N-protected heterocyclic building block designed for advanced pharmaceutical and materials synthesis. Featuring a strategically positioned C3-bromine for palladium-catalyzed cross-coupling, an N-tosyl group for regiocontrol and enhanced organic solubility, and a C6-nitrile for downstream functionalization, this compound serves as a critical process intermediate [1]. Procurement of this pre-functionalized scaffold eliminates the need for volatile, low-yielding protection and halogenation steps in-house, offering a stable, process-ready material for high-throughput library synthesis and active pharmaceutical ingredient (API) scale-up.

Research Fit

Orthogonal Handles

C3-Br for cross-coupling, N1-Ts for protection, C6-CN for electronic tuning on a single core

Synthetic Strategy

Multi-step sequential functionalization with protected coupling and late-stage deprotection

Scaffold Type

Polysubstituted indole building block for complex molecular architecture design

Substituting this compound with its unprotected analog (3-bromo-1H-indole-6-carbonitrile) or alternative halides directly impacts process economics and yield. Unprotected indoles undergo competitive N-arylation or N-alkylation under the basic conditions required for Suzuki-Miyaura or Buchwald-Hartwig couplings, often reducing target yields significantly and requiring complex chromatographic separations [1]. Conversely, substituting with the 3-iodo analog introduces severe shelf-life limitations due to light and thermal sensitivity (proto-deiodination), while the 3-chloro analog necessitates expensive, proprietary phosphine ligands to overcome its high activation energy. The 3-bromo-1-tosyl configuration provides the optimal thermodynamic balance for scalable, reproducible manufacturing [2].

Substitution Risk

1

N-unprotected bromoindoles

May undergo unwanted N-arylation side reactions and reduce cross-coupling efficiency; tosyl group directs reactivity and protects the indole nitrogen.

2

Cyano-absent 3-bromo-1-tosylindole

Lacks the electron-withdrawing C6 substituent; electronic profile and dipole moment differ, which may shift reaction rates and regioselectivity.

3

3-bromo-1H-indole-6-carbonitrile

Missing the N-tosyl group; catalyst deactivation risk is higher and C3-debromination susceptibility may increase under acidic conditions.

N-Tosyl Protection Eliminates N-Arylation

The presence of the electron-withdrawing N-tosyl group prevents the indole nitrogen from participating in competitive cross-coupling. When subjected to standard Suzuki coupling conditions (e.g., Pd(dppf)Cl2, mild base), N-tosyl protected indole scaffolds consistently achieve >85% yield of the desired C3-arylated product. In contrast, the unprotected 3-bromo-1H-indole-6-carbonitrile baseline suffers from competitive N-arylation, limiting the C3-target yield to <55% and complicating downstream purification [1].

Evidence DimensionTarget C3-Arylation Yield
Target Compound Data>85% (clean C3-coupling)
Comparator Or Baseline3-Bromo-1H-indole-6-carbonitrile (<55% due to N-arylation)
Quantified Difference>30% absolute yield improvement
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling (mild base, 80°C)

Eliminating N-arylation side products drastically reduces purification time and solvent waste, making this specific protected form essential for cost-effective scale-up.

Suzuki coupling yield
Class-level
N-Tosyl protected: reported +25 to +30% abs. yield vs Unprotected indole baseline
Pd-catalyzed Suzuki-Miyaura with aryl boronic acids
Supports protected coupling strategy evaluation
Class-level inference; verify with specific substrate

Optimal Halogen for Shelf-Life and Stability

For industrial procurement, reagent stability is as critical as reactivity. While 3-iodo indoles offer high reactivity, they are prone to light-induced degradation and proto-deiodination, often degrading by 5-10% over a few months at room temperature. The 3-bromo analog maintains >99% purity over 12+ months under standard ambient storage conditions, offering the necessary shelf-life for bulk procurement without requiring specialized cold-chain logistics [1].

Evidence DimensionAmbient Storage Stability (Purity Retention)
Target Compound Data>99% purity retained after 12 months
Comparator Or Baseline3-Iodo-1-tosyl-1H-indole-6-carbonitrile (<95% after 3 months without cold/dark storage)
Quantified Difference4x longer ambient shelf-life
ConditionsStandard warehouse storage (25°C, ambient light exposure)

Bulk procurement of the bromo-derivative prevents inventory loss due to degradation, eliminating the need for strict cold-chain storage required by iodo-analogs.

C3-debromination resistance
Class-level
N-Tosylindoles: qualitatively lower debromination yields vs 3-bromoindole-2-carboxylates: excellent yields
H₂SO₄ / LiBr in acetic acid conditions
Supports C3-bromo stability screening context
Data to verify; class-level evidence, source review needed

C6-Nitrile Eliminates Multi-Step Functionalization

Procuring the core indole without the 6-cyano group and attempting to install a functional group at the C6 position post-synthetically is highly inefficient. Electrophilic aromatic substitution on the indole core heavily favors the pyrrole ring (C2/C3); functionalizing the benzenoid ring requires complex, multi-step directing group strategies. Starting with the pre-installed C6-nitrile saves an estimated 3 to 4 synthetic steps, directly providing a versatile handle for reduction to amines or hydrolysis to amides [1].

Evidence DimensionSynthetic Steps to C6-Functionalized Derivatives
Target Compound Data0 steps (pre-installed)
Comparator Or Baseline3-Bromo-1-tosyl-1H-indole (requires 3-4 steps for C6-directed functionalization)
Quantified DifferenceReduction of 3-4 synthetic steps
ConditionsRetrosynthetic planning for 6-substituted indole API targets

Purchasing the pre-functionalized C6-nitrile building block drastically accelerates hit-to-lead timelines and reduces overall labor and reagent costs.

Orthogonal reactive handles
Data to verify
C3-Bromo: cross-coupling N1-Tosyl: protecting/directing C6-Cyano: electronic tuning
Comparator (3-bromo-1H-indole-6-carbonitrile) has only 2 handles
Supports sequential orthogonal diversification review
Structural analysis context; source review needed
Electronic modulation
Data to verify
~4.2 D
Calculated dipole moment with C6-cyano present; absent in non-cyanated analog
Supports electronic property tuning assessment
Calculated property; experimental verification needed

Kinase Inhibitor Library Synthesis

The stable N-Ts protection and reactive C3-Br allow for rapid, clean Suzuki and Buchwald-Hartwig couplings with various boronic acids and amines to build extensive libraries. The pre-installed C6-CN provides a conserved binding motif or a secondary functionalization site, making this compound the ideal starting point for hit-to-lead oncology screening [1].

Scale-Up Manufacturing of Indole APIs

Due to its high ambient stability compared to 3-iodo analogs, this bromo-derivative is the preferred starting material for kilogram-scale API production. It eliminates the need for expensive cold-chain logistics and prevents batch-to-batch variability caused by proto-dehalogenation during storage [2].

Push-Pull Fluorophores and Materials

The clean C3-arylation profile allows for the attachment of extended pi-conjugated systems, while the strongly electron-withdrawing C6-cyano group creates a push-pull electronic architecture. This makes the compound a highly efficient precursor for synthesizing solvatochromic fluorophores and organic electronic materials [1].

Application Fit

Application
Selection Property
Validation Focus
Diversity-oriented synthesis
Orthogonal C3/N1/C6 reactive handles
Sequential coupling-deprotection yield verification
Indole alkaloid analog preparation
N-tosyl protected bromoindole scaffold
Debromination resistance under acidic synthetic steps
C6-substituted indole library synthesis
C6-cyano electronic modulation with C3 diversification
C3 cross-coupling scope and cyano retention

XLogP3

4

Hydrogen Bond Acceptor Count

3

Exact Mass

373.97246 g/mol

Monoisotopic Mass

373.97246 g/mol

Heavy Atom Count

22

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